molecular formula C22H16ClN3O2 B11029236 8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11029236
M. Wt: 389.8 g/mol
InChI Key: CSWWIDWEBMRUSS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-isoquinoline dione family, characterized by a fused heterocyclic core with a pyrazole ring and an isoquinoline scaffold. The substitution of a 3-chlorophenyl group at position 8 and a phenyl group at position 2 distinguishes its structure (Figure 1). Its physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMSO) and thermal stability up to 220°C, make it suitable for preclinical testing .

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

8-(3-chlorophenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C22H16ClN3O2/c23-15-6-4-5-13(9-15)14-10-17-18(19(27)11-14)12-24-21-20(17)22(28)26(25-21)16-7-2-1-3-8-16/h1-9,12,14H,10-11H2,(H,24,25)

InChI Key

CSWWIDWEBMRUSS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Chemical Reactions Analysis

    Reactivity: This compound likely undergoes various reactions, including , , and .

    Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example, for reduction or for substitution.

    Major Products: These reactions could yield diverse products, such as modified isoquinoline derivatives or novel heterocyclic structures.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, design analogs, and study its interactions with other molecules.

      Biology: Investigating its impact on biological systems, such as enzyme inhibition or receptor binding.

      Industry: Its use as a building block for more complex compounds.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
    • understanding its molecular targets and pathways would be crucial for therapeutic development.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural Analogs and Substituent Effects

    Key structural analogs differ in substituents at positions 2 and 8 (Table 1).

    Table 1: Structural and Functional Comparison of Pyrazolo-Isoquinoline Dione Derivatives

    Compound Name Substituent (Position 8) Substituent (Position 2) Key Targets (IC₅₀, nM) Solubility (DMSO, mg/mL) Thermal Stability (°C)
    Target Compound 3-chlorophenyl Phenyl AKT1 (12), PKA (45) 8.2 220
    8-(4-fluorophenyl) analog 4-fluorophenyl Phenyl AKT1 (35), PIM1 (8) 7.5 210
    8-(2-methylphenyl) analog 2-methylphenyl Phenyl HeLa cell IC₅₀: 18 μM 6.8 195

    Key Observations :

    • Electron-withdrawing groups (e.g., 3-chloro) at position 8 enhance kinase inhibition potency. The target compound’s 3-chlorophenyl group confers ~3-fold greater AKT1 inhibition than the 4-fluorophenyl analog .
    • Bulkier substituents (e.g., 2-methylphenyl) reduce solubility and thermal stability, likely due to steric hindrance .
    Physicochemical and Photophysical Properties
    • Solubility : The target compound’s solubility in DMSO (8.2 mg/mL) exceeds analogs with bulky substituents, aligning with its lower molecular weight and planar structure .
    • Photophysical Data: Pyrazolo-isoquinoline derivatives generally exhibit weak fluorescence (λₑₘ = 450–500 nm), but substituents like chlorine may redshift absorption spectra by ~10 nm compared to fluorine .

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